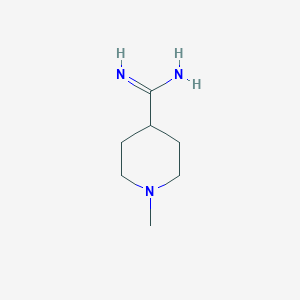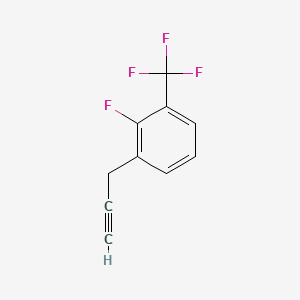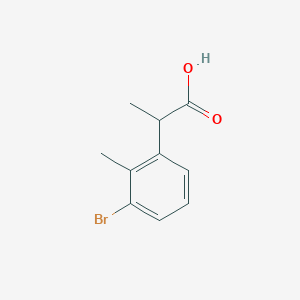![molecular formula C7H12ClNO2 B13601659 2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride](/img/structure/B13601659.png)
2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride is a chemical compound with the molecular formula C7H12ClNO2 It is a hydrochloride salt form of an amino acid derivative, characterized by the presence of an aminocyclopentene ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentene derivative.
Amination: Introduction of the amino group to the cyclopentene ring is achieved through amination reactions, often using reagents like ammonia or amines under controlled conditions.
Acetylation: The acetic acid moiety is introduced via acetylation reactions, using acetic anhydride or acetyl chloride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of 2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or other cellular functions, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(1R,4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl]acetic acid
- 2-{[(1R,4R)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]oxy}acetic acid
Uniqueness
2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride is unique due to its specific aminocyclopentene structure, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Eigenschaften
Molekularformel |
C7H12ClNO2 |
|---|---|
Molekulargewicht |
177.63 g/mol |
IUPAC-Name |
2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c8-6-2-1-5(3-6)4-7(9)10;/h1-2,5-6H,3-4,8H2,(H,9,10);1H/t5-,6+;/m1./s1 |
InChI-Schlüssel |
MFFQPAXZJKBYJI-IBTYICNHSA-N |
Isomerische SMILES |
C1[C@@H](C=C[C@@H]1N)CC(=O)O.Cl |
Kanonische SMILES |
C1C(C=CC1N)CC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


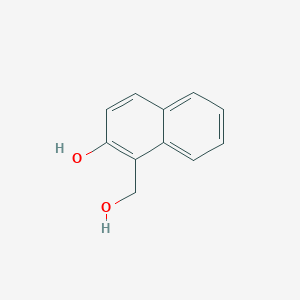
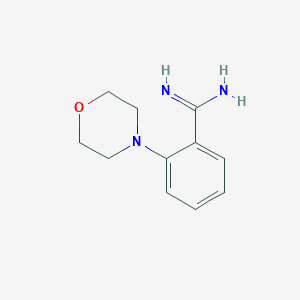
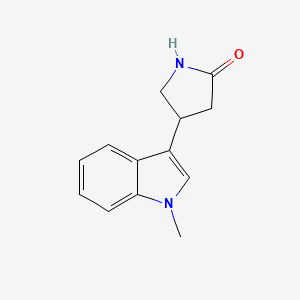
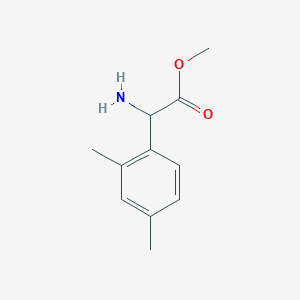
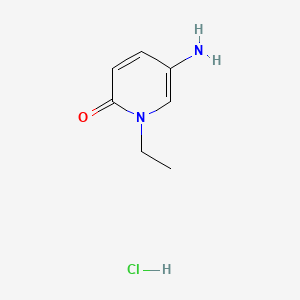
![5-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dionehydrochloride](/img/structure/B13601614.png)
